
n-(3,5-Difluorophenethyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine: is an organic compound that features a phenethylamine backbone substituted with two fluorine atoms at the 3 and 5 positions of the phenyl ring. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine typically involves the following steps:
Fluorination of 1,3,5-Trichlorobenzene: The starting material, 1,3,5-trichlorobenzene, is fluorinated to produce 1,3,5-trifluorobenzene.
Alkylation: Finally, 3,5-difluoroaniline undergoes alkylation with 2-methylpropan-1-amine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of the reduced amine
Substitution: Formation of substituted phenethylamines
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoroaniline: A precursor in the synthesis of N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine.
Fluorinated Quinolines: Compounds with similar fluorine substitution patterns that exhibit unique biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17F2N |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
N-[2-(3,5-difluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-9(2)8-15-4-3-10-5-11(13)7-12(14)6-10/h5-7,9,15H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
DEOPGGQOYGQPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCC1=CC(=CC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



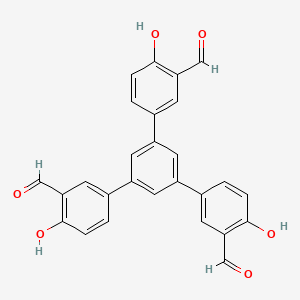
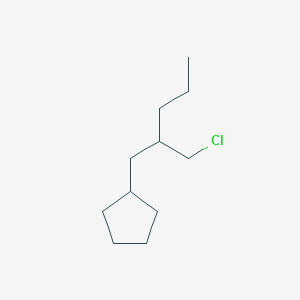
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
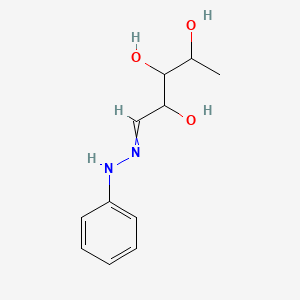
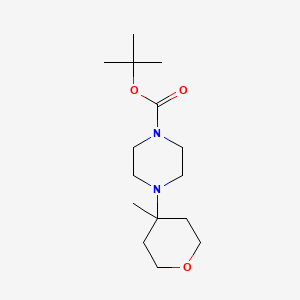
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)

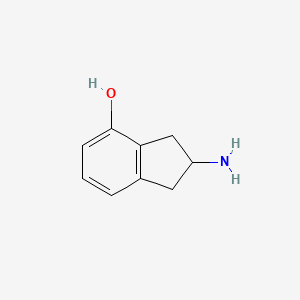

![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
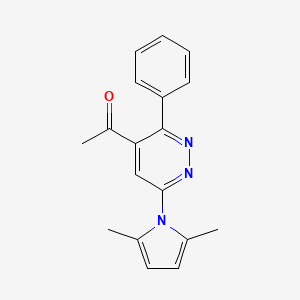
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
